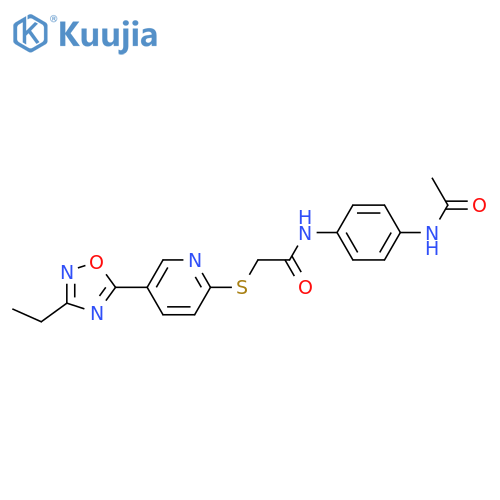Cas no 1251687-99-6 (N-(4-acetamidophenyl)-2-{5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylsulfanyl}acetamide)

1251687-99-6 structure
商品名:N-(4-acetamidophenyl)-2-{5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylsulfanyl}acetamide
N-(4-acetamidophenyl)-2-{5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-acetamidophenyl)-2-{5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylsulfanyl}acetamide
- N-(4-acetamidophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide
- F3406-7553
- N-[4-(acetylamino)phenyl]-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetamide
- 1251687-99-6
- VU0624500-1
- AKOS021735672
- N-(4-acetamidophenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
- N-(4-acetamidophenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
-
- インチ: 1S/C19H19N5O3S/c1-3-16-23-19(27-24-16)13-4-9-18(20-10-13)28-11-17(26)22-15-7-5-14(6-8-15)21-12(2)25/h4-10H,3,11H2,1-2H3,(H,21,25)(H,22,26)
- InChIKey: QUEADVXTEDYWJL-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CN=1)C1=NC(CC)=NO1)CC(NC1C=CC(=CC=1)NC(C)=O)=O
計算された属性
- せいみつぶんしりょう: 397.12086066g/mol
- どういたいしつりょう: 397.12086066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 530
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 135Ų
N-(4-acetamidophenyl)-2-{5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylsulfanyl}acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3406-7553-2μmol |
N-(4-acetamidophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide |
1251687-99-6 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3406-7553-10mg |
N-(4-acetamidophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide |
1251687-99-6 | 10mg |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F3406-7553-2mg |
N-(4-acetamidophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide |
1251687-99-6 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3406-7553-30mg |
N-(4-acetamidophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide |
1251687-99-6 | 30mg |
$119.0 | 2023-09-10 | ||
| Life Chemicals | F3406-7553-4mg |
N-(4-acetamidophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide |
1251687-99-6 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F3406-7553-3mg |
N-(4-acetamidophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide |
1251687-99-6 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3406-7553-5μmol |
N-(4-acetamidophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide |
1251687-99-6 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3406-7553-40mg |
N-(4-acetamidophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide |
1251687-99-6 | 40mg |
$140.0 | 2023-09-10 | ||
| Life Chemicals | F3406-7553-25mg |
N-(4-acetamidophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide |
1251687-99-6 | 25mg |
$109.0 | 2023-09-10 | ||
| Life Chemicals | F3406-7553-10μmol |
N-(4-acetamidophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide |
1251687-99-6 | 10μmol |
$69.0 | 2023-09-10 |
N-(4-acetamidophenyl)-2-{5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylsulfanyl}acetamide 関連文献
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
1251687-99-6 (N-(4-acetamidophenyl)-2-{5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylsulfanyl}acetamide) 関連製品
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
